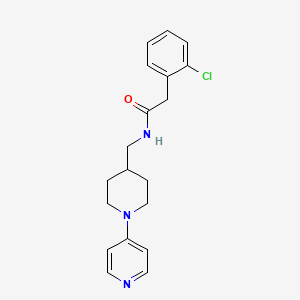

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Description

The compound 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide features a 2-chlorophenyl group attached to an acetamide backbone, which is further connected to a piperidine ring substituted with a pyridinyl moiety. This structure combines aromatic, amide, and heterocyclic elements, making it a candidate for diverse biological interactions. Such structural attributes are common in ligands targeting central nervous system receptors or antimicrobial agents .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c20-18-4-2-1-3-16(18)13-19(24)22-14-15-7-11-23(12-8-15)17-5-9-21-10-6-17/h1-6,9-10,15H,7-8,11-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKCSPZUIXQFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

Formation of the acetamide group: The 2-chlorophenylacetic acid is then converted to its corresponding acetamide using reagents such as thionyl chloride and ammonia.

Introduction of the pyridinyl group: The acetamide is then reacted with 4-pyridylpiperidine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further investigation in therapeutic applications:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. The presence of the sulfonamide moiety enhances its potential as an antibacterial agent.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have selective cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in human cancer cells, indicating potential for development as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. This suggests a possible application in treating conditions like Alzheimer's disease .

Synthesis and Optimization

The synthesis of 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves several chemical reactions aimed at modifying its structure to enhance biological activity. Techniques such as continuous flow reactors can be employed to optimize production efficiency for industrial applications.

Case Study 1: Antitumor Effects

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of specific cancer cell lines. The mechanism involves activation of apoptotic pathways, showcasing its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Research has highlighted notable antimicrobial properties against Gram-positive bacteria, suggesting its use in developing new antibiotics. The minimum inhibitory concentration (MIC) for related compounds has been reported at approximately 256 µg/mL .

Comparative Analysis with Related Compounds

A comparative analysis can be beneficial to understand the unique aspects of this compound relative to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide | Chlorine at different position | Potentially different binding interactions |

| 1-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide | Contains fluorine instead of chlorine | May exhibit different biological activity due to fluorine's electronegativity |

| 1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide | Different pyridine substitution | Variations in pharmacological properties |

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features include:

Key Structural Differences and Implications

Aromatic Substitutions :

- The target compound’s 2-chlorophenyl group contrasts with 3,4-dichlorophenyl in ’s analog, which may alter steric hindrance and electronic effects. The latter showed hydrogen-bonding dimerization via amide groups .

- Replacement of pyridinyl with quinazoline-sulfanyl () introduces sulfur-based interactions but reduces nitrogen’s hydrogen-bonding capacity .

Heterocyclic Modifications :

- Substituting pyridinyl with indole (CDFII, ) or dihydro-pyrazolyl () changes π-π stacking and receptor affinity. CDFII’s indole core contributed to anti-MRSA synergy .

Methoxy and phenylethyl groups () increase hydrophobicity compared to the target’s pyridinyl group .

Pharmacological and Physicochemical Properties

- Lipophilicity : Chlorine and pyridinyl balance lipophilicity, likely enhancing blood-brain barrier penetration compared to purely hydrophobic analogs (e.g., benzyl-substituted compounds) .

- Hydrogen Bonding : The pyridinyl nitrogen may act as a hydrogen-bond acceptor, a feature absent in benzyl or quinazoline derivatives .

- Synthetic Feasibility : and highlight carbodiimide-mediated coupling for acetamide derivatives, suggesting viable synthesis routes for the target compound .

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Structural Features

The compound can be characterized by its unique structural components:

- Chlorophenyl Group : Contributes to the lipophilicity and potential biological interactions.

- Piperidine Ring : Affects the compound's pharmacological properties through its interaction with biological targets.

- Pyridine Substitution : Enhances the compound's ability to interact with various receptors.

Molecular Formula

The molecular formula of this compound is , with a molecular weight of approximately 364.85 g/mol.

Synthesis

The synthesis typically involves multiple steps:

- Formation of Piperidine Intermediate : Reaction of 4-chloropyridine with piperidine under basic conditions.

- Acetamide Formation : Coupling the piperidine intermediate with 2-chloroacetyl chloride.

- Final Product Isolation : Purification through crystallization or chromatography.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antimicrobial Activity : Demonstrated moderate to high inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Neuropharmacological Effects : Potential interaction with neurotransmitter receptors, suggesting applications in treating neurological disorders.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial effects of similar piperidine derivatives, showing Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Neuropharmacology : In a study focusing on piperidine derivatives, compounds similar to the target showed significant activity at neurotransmitter receptors, indicating potential use in treating conditions like anxiety and depression .

- Antiparasitic Activity : Research on related compounds revealed promising results against Plasmodium species, highlighting their potential as antimalarial agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | MIC (µM) against Bacteria | Neurotransmitter Interaction | Antiparasitic Activity |

|---|---|---|---|

| Compound A | 4.69 - 22.9 | Yes | Moderate |

| Compound B | 5.64 - 77.38 | Yes | High |

| Target Compound | TBD | TBD | TBD |

The mechanism of action for This compound likely involves:

- Receptor Modulation : Binding to specific neurotransmitter receptors, altering their activity.

- Inhibition of Enzymatic Pathways : Potentially inhibiting enzymes involved in bacterial metabolism or parasite survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Synthesize the piperidin-4-ylmethyl intermediate via reductive amination of 1-(pyridin-4-yl)piperidin-4-amine with formaldehyde, followed by purification via column chromatography (≥95% purity) .

- Step 2 : Couple the intermediate with 2-(2-chlorophenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane under nitrogen. Optimize reaction time (3–6 hours) and temperature (0–25°C) to achieve yields >80% .

- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodology :

- Use X-ray crystallography to resolve the 3D structure. Key parameters include dihedral angles between the 2-chlorophenyl and pyridinyl groups (e.g., 54.8°–77.5° observed in related acetamides) and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R(10) dimers) .

- Compare experimental data with DFT calculations (B3LYP/6-311+G(d,p)) to validate torsional angles and electronic properties .

Q. What is the hypothesized mechanism of action for this compound in neurological studies?

- Mechanistic Insights :

- Structural analogs (e.g., AC-90179) act as 5-HT receptor inverse agonists , showing competitive antagonism (IC < 50 nM) and high selectivity over D/H receptors .

- The 2-chlorophenyl group may enhance binding affinity to hydrophobic pockets in serotonin receptors, while the pyridinyl-piperidine moiety facilitates blood-brain barrier penetration .

Q. How is the compound characterized pharmacologically in vitro?

- Protocol :

- Receptor Binding Assays : Screen against 5-HT, 5-HT, and D receptors using radioligand displacement (e.g., -ketanserin for 5-HT). Report K values and selectivity ratios .

- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity?

- Structure-Activity Relationship (SAR) Analysis :

- 2-Chloro vs. 3-Chloro substitution : 2-Chloro derivatives show ~3x higher 5-HT affinity due to optimal steric alignment with receptor subpockets .

- Pyridinyl vs. Thiophenyl : Pyridinyl groups improve solubility (logP reduction by 0.5–1.0) but may reduce CNS penetration compared to lipophilic analogs .

- Data Table :

| Substituent | 5-HT K (nM) | logP |

|---|---|---|

| 2-Cl | 12 ± 1.5 | 3.2 |

| 3-Cl | 38 ± 4.1 | 3.5 |

| Pyridin-4-yl | 15 ± 2.0 | 2.8 |

| Thiophen-2-yl | 22 ± 3.3 | 3.6 |

Q. What in vivo models are appropriate for studying this compound’s efficacy in neurological disorders?

- Experimental Design :

- Phencyclidine (PCP)-Induced Hyperactivity : Administer 1–10 mg/kg (i.p.) to rodents; measure locomotor activity reduction (≥50% at 5 mg/kg) as a proxy for antipsychotic activity .

- Catalepsy Assays : Compare with haloperidol to assess extrapyramidal side effects. Effective compounds show no catalepsy at doses ≤10 mg/kg .

Q. How can researchers resolve contradictions in reported receptor selectivity data?

- Analytical Approach :

- Meta-Analysis : Compare datasets across studies (e.g., 5-HT K ranges: 12–50 nM). Discrepancies may arise from assay conditions (e.g., membrane prep vs. whole-cell assays) .

- Counter-Screening : Test off-target activity against adrenergic (α, α) and muscarinic (M) receptors to confirm specificity .

Q. What strategies improve metabolic stability and oral bioavailability for this compound?

- Optimization Strategies :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the piperidine nitrogen to enhance solubility .

- CYP450 Inhibition Screening : Identify major metabolites via liver microsome assays. Block oxidative pathways by substituting labile methyl groups with fluorinated analogs .

Key Notes for Experimental Reproducibility

- Purity Standards : Use ≥95% pure compound (HPLC-validated) to avoid confounding bioactivity results .

- Animal Models : Select transgenic rodents expressing humanized 5-HT receptors for translational relevance .

- Data Reporting : Include full synthetic protocols, crystallographic CIF files, and raw binding curves in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.